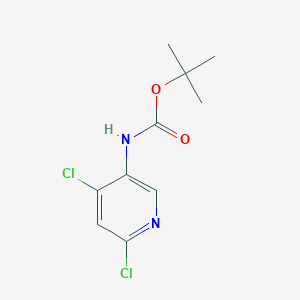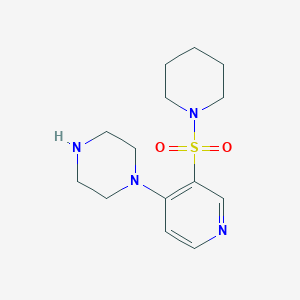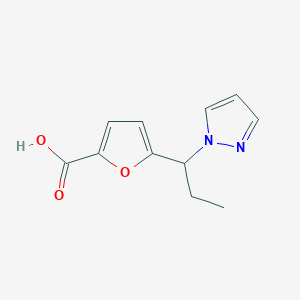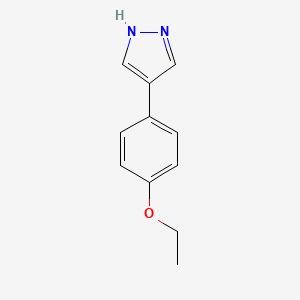
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic organic compound that features a pyridazine ring substituted with a morpholine group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with Morpholine: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated pyridazine intermediate.
Introduction of the p-Tolyl Group: The p-tolyl group is added through a coupling reaction, such as a Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring or the morpholine group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and strong bases or acids are employed in substitution reactions.
Major Products
Oxidation: Products include p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Products may include partially or fully hydrogenated derivatives.
Substitution: Products vary widely depending on the substituents introduced.
科学的研究の応用
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a bioactive molecule.
Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine and p-tolyl groups contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Morpholino-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-Piperidino-6-(p-tolyl)pyridazin-3(2H)-one: Similar structure but with a piperidine group instead of a morpholine group.
4-Morpholino-6-(m-tolyl)pyridazin-3(2H)-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
4-Morpholino-6-(p-tolyl)pyridazin-3(2H)-one is unique due to the combination of the morpholine and p-tolyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various fields.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
3-(4-methylphenyl)-5-morpholin-4-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H17N3O2/c1-11-2-4-12(5-3-11)13-10-14(15(19)17-16-13)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
InChIキー |
VUNWAAUCSUBGIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


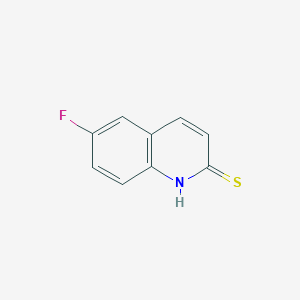
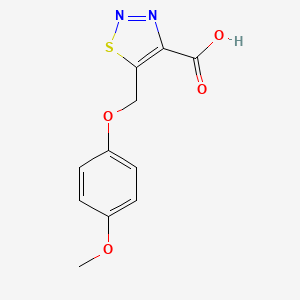
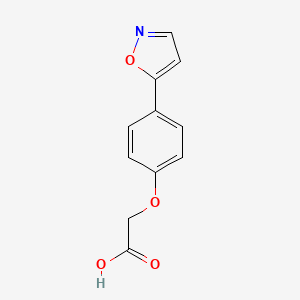
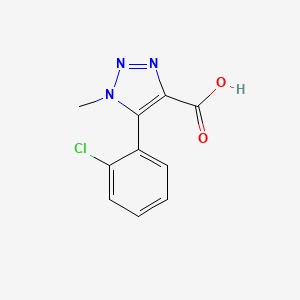
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
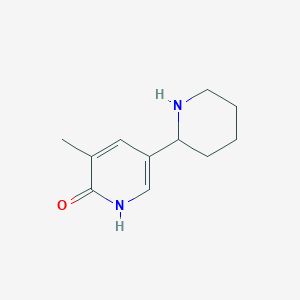
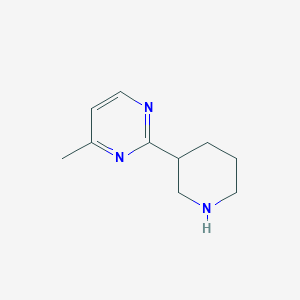
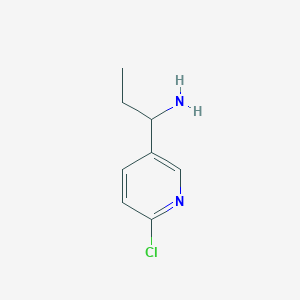
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
![5-Methoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B15059091.png)
